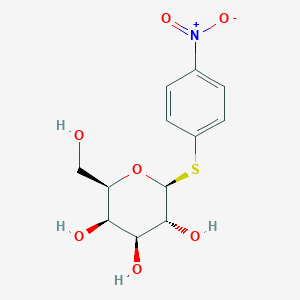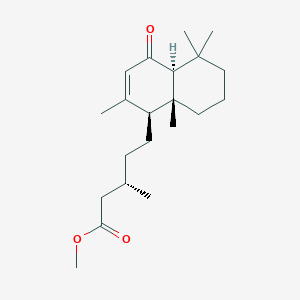
(1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of (1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth involves the inhibition of specific enzymes that are responsible for the production of pro-inflammatory cytokines. The compound binds to these enzymes and prevents them from producing cytokines, thereby reducing inflammation. The mechanism of action has been studied using various techniques such as X-ray crystallography and molecular modeling.
Biochemische Und Physiologische Effekte
(1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth has been found to have various biochemical and physiological effects. The compound has been shown to reduce inflammation, lower blood glucose levels, and inhibit cancer cell growth. The compound's anti-inflammatory properties have been studied in detail, and it has been found to be effective in reducing inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth has several advantages for lab experiments. The compound is stable and can be easily synthesized using specific reagents and conditions. The compound's anti-inflammatory properties make it an ideal candidate for studying inflammation-related diseases. However, the compound's complex synthesis method and high cost can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for studying (1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth. The compound's potential therapeutic properties make it an ideal candidate for developing new drugs for treating various diseases. Future studies can focus on understanding the compound's mechanism of action in more detail and identifying new targets for its therapeutic use. Additionally, the compound's synthesis method can be optimized to reduce its cost and make it more accessible for lab experiments.
Conclusion:
In conclusion, (1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth is a chemical compound that has significant potential in scientific research. The compound's anti-inflammatory properties, potential for treating various diseases, and stable nature make it an ideal candidate for lab experiments. Future studies can focus on understanding the compound's mechanism of action in more detail and developing new drugs for treating various diseases.
Synthesemethoden
The synthesis of (1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth involves a multi-step process that requires specific reagents and conditions. The process involves the use of various chemical reactions such as esterification, reduction, and cyclization to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth has been studied extensively for its potential therapeutic properties. The compound has shown promising results in treating various diseases such as cancer, diabetes, and inflammation. The compound's anti-inflammatory properties have been studied in detail, and it has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for causing inflammation.
Eigenschaften
CAS-Nummer |
1438-56-8 |
|---|---|
Produktname |
(1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth |
Molekularformel |
C21H34O3 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate |
InChI |
InChI=1S/C21H34O3/c1-14(12-18(23)24-6)8-9-16-15(2)13-17(22)19-20(3,4)10-7-11-21(16,19)5/h13-14,16,19H,7-12H2,1-6H3/t14-,16-,19-,21+/m0/s1 |
InChI-Schlüssel |
QMLICBDWONMOSK-HUXIJIEQSA-N |
Isomerische SMILES |
CC1=CC(=O)[C@@H]2[C@@]([C@H]1CC[C@H](C)CC(=O)OC)(CCCC2(C)C)C |
SMILES |
CC1=CC(=O)C2C(CCCC2(C1CCC(C)CC(=O)OC)C)(C)C |
Kanonische SMILES |
CC1=CC(=O)C2C(CCCC2(C1CCC(C)CC(=O)OC)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




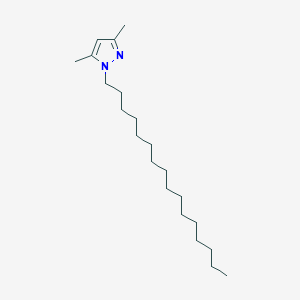
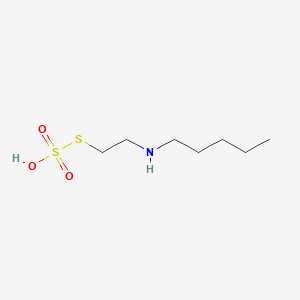
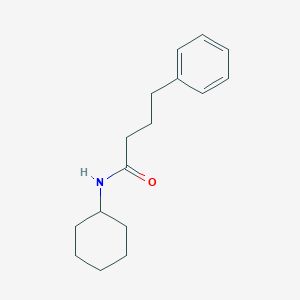


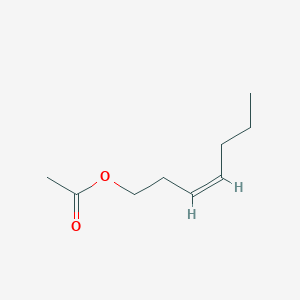
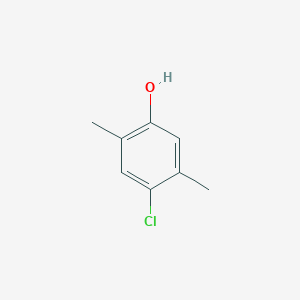
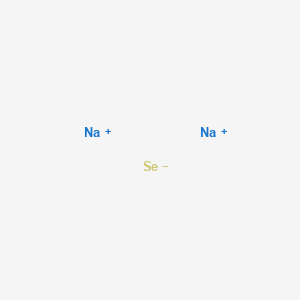
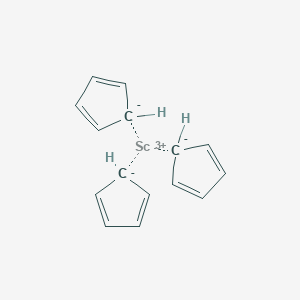
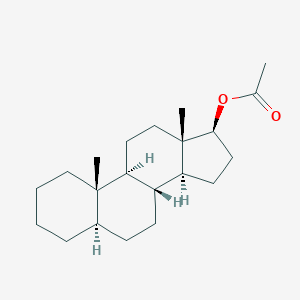
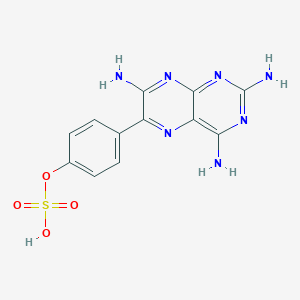
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)
